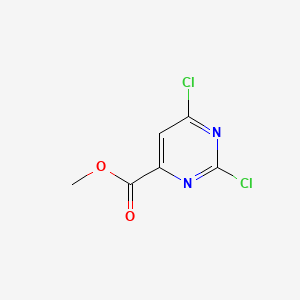

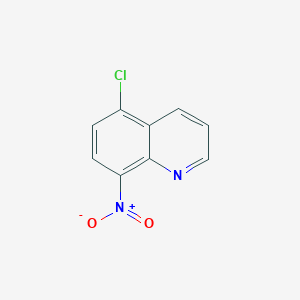

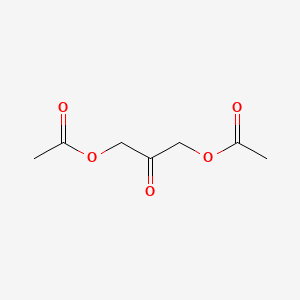

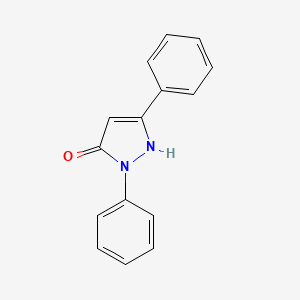

![molecular formula C17H16N2O6 B1361665 Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate CAS No. 1033463-24-9](/img/structure/B1361665.png)

Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate, or MA2NB, is an organic compound with a wide range of scientific applications. It is an acyl amide that has been used in the synthesis of a variety of compounds with diverse biological activities. This compound has been studied extensively due to its potential therapeutic and industrial applications.

Aplicaciones Científicas De Investigación

Bioreductive Prodrug Development

Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate, as a derivative of 4-nitrobenzyl carbamates, is significant in developing bioreductive prodrugs. These compounds interact with the E. coli B nitroreductase to form hydroxylamines, which fragment to release toxic amine-based toxins, a key mechanism in targeted drug therapies. The rate of fragmentation is critical in these applications, and research has explored the impact of various substituents on this rate to enhance the efficacy of these prodrugs (Hay, Sykes, Denny, & O'Connor, 1999).

Hydroxyl Function Protection

In organic synthesis, the 4-nitrobenzyl group is employed to protect hydroxyl functions. It can be selectively removed in the presence of other benzyl-type protecting groups, a process which involves reduction followed by electrochemical oxidation. This method highlights the versatility of the 4-nitrobenzyl group in synthetic applications, indicating potential uses for related compounds (Kukase, Tanaka, Toriib, & Kusumoto, 1990).

Carbon Surface Grafting

The mediated oxidation of 4-nitrophenylacetate, a compound related to methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate, has been used for grafting carbon surfaces in electrochemical studies. This research demonstrates the compound's potential in creating carbon surface modifications, an area of interest in materials science and electrochemistry (Astudillo, Galano, & González, 2007).

Photolabile Linker Studies

The compound's photolabile properties are investigated in model studies for new o-nitrobenzyl photolabile linkers. These studies contribute to the development of linkers with controlled photochemical cleavage rates, essential for applications in photochemistry and the design of light-sensitive materials (Holmes, 1997).

Propiedades

IUPAC Name |

methyl 4-acetamido-2-[(4-nitrophenyl)methoxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-11(20)18-13-5-8-15(17(21)24-2)16(9-13)25-10-12-3-6-14(7-4-12)19(22)23/h3-9H,10H2,1-2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUKWVVZWXRENP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.